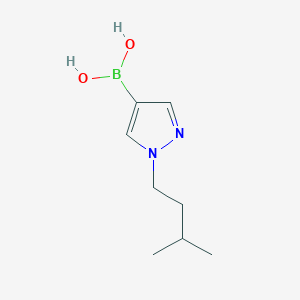

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Description

BenchChem offers high-quality 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3-methylbutyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMLXEBQNNMUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465387 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-58-0 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a viable synthetic route for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in many pharmaceutical agents, and the boronic acid handle allows for versatile further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This document outlines a two-step synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical application.

Synthetic Strategy Overview

The synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid can be efficiently achieved through a two-step process. The first step involves the N-alkylation of a readily available 4-halopyrazole, such as 4-iodopyrazole, with a suitable 3-methylbutyl electrophile. The subsequent step converts the 4-iodo substituent into the desired boronic acid functionality via a halogen-metal exchange followed by borylation.

Experimental Protocols

Step 1: Synthesis of 1-(3-methylbutyl)-4-iodo-1H-pyrazole

This procedure details the N-alkylation of 4-iodopyrazole with 1-bromo-3-methylbutane using potassium carbonate as the base in dimethylformamide (DMF).

Materials:

-

4-Iodopyrazole

-

1-Bromo-3-methylbutane (isopentyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-iodopyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Add 1-bromo-3-methylbutane (1.2 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(3-methylbutyl)-4-iodo-1H-pyrazole.

Step 2: Synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

This protocol describes the conversion of 1-(3-methylbutyl)-4-iodo-1H-pyrazole to the target boronic acid via a Grignard exchange reaction followed by borylation with triisopropyl borate.

Materials:

-

1-(3-methylbutyl)-4-iodo-1H-pyrazole

-

Isopropylmagnesium chloride (i-PrMgCl), 2 M solution in THF

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(3-methylbutyl)-4-iodo-1H-pyrazole (1.0 eq.) in anhydrous THF and cool the solution to -10 to -15 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add isopropylmagnesium chloride (1.1 eq.) dropwise, maintaining the temperature below -10 °C. Stir the mixture for 1 hour at this temperature to facilitate the halogen-metal exchange.

-

Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again keeping the temperature below -10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl, adjusting the pH to acidic (pH ~2-3).

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

-

The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

| Step | Reactants | Product | Representative Yield (%) |

| 1 | 4-Iodopyrazole, 1-Bromo-3-methylbutane | 1-(3-methylbutyl)-4-iodo-1H-pyrazole | ~90% |

| 2 | 1-(3-methylbutyl)-4-iodo-1H-pyrazole, i-PrMgCl, Triisopropyl borate | 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid | ~45% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Anticipated ¹H NMR Signals (CDCl₃, δ ppm) |

| 1-(3-methylbutyl)-4-iodo-1H-pyrazole | C₈H₁₃IN₂ | 264.11 | Pale yellow oil or solid | 7.5-7.7 (s, 1H), 7.4-7.6 (s, 1H), 4.0-4.2 (t, 2H), 1.7-1.9 (m, 1H), 1.5-1.7 (q, 2H), 0.9-1.0 (d, 6H) |

| 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid | C₈H₁₅BN₂O₂ | 182.03 | White to off-white solid | 7.8-8.0 (s, 1H), 7.6-7.8 (s, 1H), 4.1-4.3 (t, 2H), 1.7-1.9 (m, 1H), 1.5-1.7 (q, 2H), 0.9-1.0 (d, 6H) |

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

An In-depth Technical Guide to the Chemical Properties of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related N-alkyl pyrazole boronic acids to provide a thorough and well-rounded technical summary.

Core Chemical Properties

1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is a white to off-white solid. Its core structure consists of a pyrazole ring N-substituted with an isopentyl (3-methylbutyl) group and functionalized with a boronic acid at the 4-position. This arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BN₂O₂ | [1][2] |

| Molecular Weight | 182.03 g/mol | [1][2] |

| CAS Number | 847818-58-0 | [1][2] |

| Appearance | Solid | |

| Predicted Boiling Point | 342.1 ± 34.0 °C | |

| Predicted Density | 1.09 ± 0.1 g/cm³ | |

| Predicted pKa | 7.76 ± 0.10 | |

| Storage Temperature | 2-8°C |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid typically proceeds through a two-step process: the formation of a pinacol ester precursor followed by deprotection to the free boronic acid.

Synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, pinacol ester

A common and efficient method for the synthesis of the pinacol ester is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) between 4-halo-1-(3-methylbutyl)-1H-pyrazole and bis(pinacolato)diboron.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: To a solution of 4-iodo-1-(3-methylbutyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as 1,4-dioxane or isopropanol, add bis(pinacolato)diboron (1.1 equivalents) and a base, typically potassium acetate (3 equivalents).[3]

-

Catalyst Addition: The reaction vessel is degassed and backfilled with an inert gas (e.g., nitrogen or argon). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents), is then added.[3]

-

Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pinacol ester.

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

Deprotection to 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

The pinacol ester is then hydrolyzed under acidic conditions to yield the final boronic acid.

Experimental Protocol: Pinacol Ester Deprotection

-

Reaction Setup: The pinacol ester is dissolved in a mixture of acetone or THF and an aqueous acid solution (e.g., 2 M HCl).

-

Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours.

-

Work-up and Purification: The organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude boronic acid. Purification can be achieved by recrystallization or by forming a transient adduct with diethanolamine, which can be selectively precipitated and then decomposed to yield the pure boronic acid.[4]

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data (Representative)

| Technique | Expected Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | δ (ppm): ~8.0-8.5 (s, 1H, pyrazole-H), ~7.5-8.0 (s, 1H, pyrazole-H), ~4.2-4.5 (t, 2H, N-CH₂), ~1.8-2.2 (m, 1H, CH), ~1.6-1.9 (q, 2H, CH₂), ~0.9-1.1 (d, 6H, 2xCH₃) |

| ¹³C NMR | δ (ppm): ~140-145 (pyrazole-C), ~130-135 (pyrazole-C), C-B bond often not observed, ~50-55 (N-CH₂), ~38-42 (CH₂), ~25-29 (CH), ~22-25 (2xCH₃) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 183.1 |

| IR Spectroscopy | ν (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~2960-2850 (C-H stretch), ~1600-1450 (C=C and C=N stretch of pyrazole ring), ~1350 (B-O stretch) |

Reactivity and Applications

The primary application of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid in drug discovery and organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl halides, providing a versatile route to highly functionalized molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid (1.2 equivalents), the desired aryl or heteroaryl halide (1 equivalent), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a solvent system, typically a mixture of 1,4-dioxane and water.[8][9]

-

Catalyst Addition: The mixture is degassed with an inert gas. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced catalyst system like a palladacycle precatalyst (e.g., G2 XPhos Pd) is added.[8][10]

-

Reaction Conditions: The reaction is heated to 80-110°C for 4-12 hours.[10]

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[11][12] Boron-containing pyrazole compounds have been specifically investigated as inhibitors of Janus kinases (JAKs).[13] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation, immunity, and cell growth.[13] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[13]

Diagram 2: JAK-STAT Signaling Pathway Inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway by a pyrazole boronic acid.

Safety and Handling

1-(3-methylbutyl)-1H-pyrazole-4-boronic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[14] It is also harmful if swallowed.[14] Store in a cool, dry, and well-sealed container.

This guide provides a foundational understanding of the chemical properties and handling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. Researchers are encouraged to consult the cited literature for more detailed information and to perform their own analytical characterization to confirm the properties of their specific samples.

References

- 1. 1-(3-methylbutyl)-1h-pyrazole-4-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 847818-58-0 CAS MSDS (1-(3-METHYLBUTYL)-1H-PYRAZOLE-4-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid (CAS 847818-58-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data and specific experimental applications for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid are limited. This guide provides a comprehensive overview of its known properties and places it within the broader context of pyrazole boronic acids, a class of reagents widely used in medicinal chemistry and materials science. The experimental protocols and diagrams are representative of the compound's likely applications.

Introduction to 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is a heterocyclic organic compound.[1] Like other pyrazole derivatives, it is of significant interest to researchers, particularly in the field of drug discovery, due to the prevalence of the pyrazole motif in a wide range of biologically active molecules.[2][3][4] The boronic acid functional group makes it a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[5]

Physicochemical Properties

Quantitative data for this specific compound is sparse, with most information being predicted or provided by chemical suppliers without extensive analytical validation.[6]

| Property | Value | Source |

| CAS Number | 847818-58-0 | |

| Molecular Formula | C8H15BN2O2 | |

| Molecular Weight | 182.03 g/mol | |

| Appearance | Solid | |

| Boiling Point | 342.1±34.0 °C (Predicted) | |

| Density | 1.09±0.1 g/cm3 (Predicted) | |

| pKa | 7.76±0.10 (Predicted) | |

| Storage Temperature | 2-8°C |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for pyrazole boronic acids is the Suzuki-Miyaura cross-coupling reaction.[5][7][8] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.[9][10] In this context, 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid would serve as the organoboron component, reacting with an organic halide or triflate in the presence of a palladium catalyst and a base.

Generalized Reaction Scheme

The diagram below illustrates the general workflow of a Suzuki-Miyaura coupling reaction, where the pyrazole boronic acid is coupled with an aryl halide.

Representative Experimental Protocol

While a specific protocol for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is not available in the searched literature, the following is a representative procedure for a Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl bromide, adapted from general methods.

Materials:

-

1-(3-methylbutyl)-1H-pyrazole-4-boronic acid (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

-

Triphenylphosphine (PPh3) (0.08 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Role in Drug Discovery and Development

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4] Boronic acid-containing pyrazoles, such as the title compound, are valuable intermediates for the synthesis of novel drug candidates.[5][11] They allow for the modular assembly of complex molecules, enabling chemists to explore the structure-activity relationships of new chemical entities.

Currently, there is no specific information in the searched literature linking 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid to a particular biological target or signaling pathway. Its utility would be in the synthesis of libraries of compounds for high-throughput screening or in the targeted synthesis of a molecule designed to interact with a specific biological target.

The logical relationship for its use in a drug discovery program is outlined below.

References

- 1. 1-(3-methylbutyl)-1h-pyrazole-4-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 847818-58-0 CAS MSDS (1-(3-METHYLBUTYL)-1H-PYRAZOLE-4-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

A Comprehensive Guide to the Structure Elucidation of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide details the theoretical framework and practical methodologies for the complete structure elucidation of the novel compound, 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. Given the absence of published experimental data for this specific molecule, this guide synthesizes established analytical principles and data from analogous structures to present a robust, predictive workflow for its characterization.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a boronic acid moiety at the 4-position of the pyrazole ring creates a versatile intermediate, amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This makes 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid a compound of significant interest for the synthesis of novel pharmaceutical candidates. Accurate and unambiguous structure elucidation is the critical first step in the developmental pipeline, ensuring the identity and purity of the molecule. This guide provides a comprehensive roadmap for achieving this.

Proposed Synthesis Pathway

The synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid can be conceptually approached in a two-step process involving the N-alkylation of a protected pyrazole, followed by a metal-halogen exchange and borylation.

Caption: Proposed synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

Structure Elucidation Workflow

A multi-technique approach is essential for the unambiguous structure determination of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. The logical flow of experiments ensures that each analysis builds upon the previous one, leading to a comprehensive and definitive structural assignment.

Caption: Logical workflow for structure elucidation.

Predicted Spectroscopic and Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques. These predictions are based on the known structure of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and spectroscopic data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-5 (pyrazole) |

| ~7.85 | s | 1H | H-3 (pyrazole) |

| ~4.15 | t, J=7.0 Hz | 2H | N-CH₂- |

| ~1.70 | m | 2H | -CH₂-CH(CH₃)₂ |

| ~1.60 | m | 1H | -CH(CH₃)₂ |

| ~0.90 | d, J=6.5 Hz | 6H | -CH(CH₃)₂ |

| ~8.00 (broad) | s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-5 (pyrazole) |

| ~138.0 | C-3 (pyrazole) |

| ~85.0 (broad) | C-4 (pyrazole, C-B) |

| ~52.0 | N-CH₂- |

| ~38.0 | -CH₂-CH(CH₃)₂ |

| ~25.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern, confirming the elemental composition via high-resolution mass spectrometry (HRMS). Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion Species | Description |

| 183.13 | [M+H]⁺ | Protonated molecular ion. |

| 205.11 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 165.12 | [M+H-H₂O]⁺ | Loss of water from the boronic acid moiety. |

| 147.11 | [M+H-2H₂O]⁺ | Further loss of water. |

| 113.08 | [M+H - C₅H₁₀]⁺ | Cleavage of the 3-methylbutyl side chain. |

| 57.07 | [C₄H₉]⁺ | Fragment corresponding to the isobutyl cation from the side chain. |

Note: The exact m/z values are calculated based on the empirical formula C₈H₁₅BN₂O₂.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Analysis Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire data in centroid mode. Use a suitable lock mass for internal calibration to ensure high mass accuracy.

-

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical formula C₈H₁₆BN₂O₂⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Analysis: Identify characteristic absorption bands. Key expected vibrations include: a broad O-H stretch (~3200-3400 cm⁻¹) for the boronic acid, C-H stretches (~2850-2960 cm⁻¹), C=N and C=C stretches of the pyrazole ring (~1500-1600 cm⁻¹), and a B-O stretch (~1350 cm⁻¹).

Elemental Analysis

-

Instrumentation: A CHN elemental analyzer.

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, purified sample into a tin capsule.

-

Analysis: Combust the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.

-

Data Comparison: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values calculated from the empirical formula C₈H₁₅BN₂O₂.

-

Theoretical %C: 52.79

-

Theoretical %H: 8.31

-

Theoretical %N: 15.39

-

Conclusion

The structural elucidation of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid requires a systematic and multi-faceted analytical approach. By following the proposed workflow—from synthesis confirmation by mass spectrometry to detailed connectivity mapping by NMR, functional group identification by FTIR, and empirical formula validation by elemental analysis—researchers can achieve an unambiguous and confident characterization of this valuable synthetic intermediate. The predictive data provided in this guide serves as a benchmark for the successful identification and verification of the target compound, paving the way for its application in drug discovery and development.

An In-depth Technical Guide to 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

This technical guide provides comprehensive information on the molecular properties of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a key building block for researchers and scientists in drug development and organic synthesis. Due to the specificity of this compound, detailed experimental protocols are presented through representative examples for the synthesis of analogous 1-alkyl-1H-pyrazole-4-boronic acids and their application in Suzuki-Miyaura cross-coupling reactions.

Core Molecular Data

The fundamental molecular characteristics of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid are summarized below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₅BN₂O₂ | [1][2] |

| Molecular Weight | 182.03 g/mol | [1] |

| CAS Number | 847818-58-0 | [1] |

Synthetic Protocols

Representative Synthesis of a 1-Alkyl-1H-pyrazole-4-boronic Acid Pinacol Ester

This protocol is a generalized representation based on methods for similar compounds.

Materials:

-

1-Alkyl-4-bromopyrazole

-

n-Butyllithium (or another suitable organolithium reagent)

-

Triisopropyl borate

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Water

-

Aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-alkyl-4-bromopyrazole in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the cooled solution, maintaining the low temperature. The reaction is monitored for the completion of the lithium-halogen exchange.

-

To the resulting solution, add triisopropyl borate dropwise, again maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the addition of an aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

For conversion to the pinacol ester, the crude boronic acid is dissolved in a suitable solvent, and pinacol is added. The mixture is stirred, often with the use of a drying agent like molecular sieves, to drive the esterification.

-

The final product, the 1-alkyl-1H-pyrazole-4-boronic acid pinacol ester, is purified by column chromatography or recrystallization.

Applications in Suzuki-Miyaura Cross-Coupling

Pyrazole-4-boronic acids and their esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[3]

Representative Protocol for Suzuki-Miyaura Coupling of a Pyrazole Derivative

This protocol outlines a general procedure for the coupling of a pyrazole derivative with an aryl halide.

Materials:

-

1-Alkyl-1H-pyrazole-4-boronic acid or its pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Base (e.g., Na₂CO₃, K₃PO₄)[5]

-

Solvent system (e.g., 1,4-dioxane/water)[5]

Procedure:

-

To a reaction vessel, add the pyrazole boronic acid derivative (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-2.5 equivalents).[5]

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[5]

-

Degas the reaction mixture by bubbling argon or nitrogen through it for several minutes.

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated.

-

The crude product is then purified by column chromatography to yield the desired coupled product.

Reaction Pathway Visualization

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application for pyrazole boronic acids.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(3-methylbutyl)-1h-pyrazole-4-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Rising Profile of Pyrazole Boronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the pharmacologically privileged pyrazole scaffold with the versatile boronic acid functional group has given rise to a class of molecules with significant potential in medicinal chemistry. Pyrazole boronic acids and their derivatives are emerging as critical building blocks and promising therapeutic agents in their own right. Their unique electronic properties and ability to engage in specific biological interactions have positioned them as valuable tools in the development of novel therapies for a range of diseases, from cancer and inflammation to infectious diseases. This technical guide provides an in-depth exploration of the applications of pyrazole boronic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and the experimental methodologies used to evaluate them.

Core Applications and Therapeutic Potential

Pyrazole boronic acids possess a dual functionality that makes them particularly attractive for drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, contributing to metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1][2] The boronic acid moiety, often protected as a pinacol ester, is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.[1][2][3]

The primary therapeutic areas where pyrazole boronic acids and their derivatives have shown significant promise include:

-

Oncology: As potent enzyme inhibitors, particularly of kinases, these compounds are being investigated for their potential to disrupt cancer cell signaling pathways.

-

Inflammation and Autoimmune Diseases: By targeting key inflammatory mediators, such as Janus kinases (JAKs), pyrazole boronic acids offer a promising avenue for the development of new anti-inflammatory drugs.[4]

-

Infectious Diseases: The antibacterial properties of pyrazole-containing compounds are being explored to combat the growing threat of antibiotic resistance.[5]

Data Presentation: A Quantitative Overview of Biological Activity

The following tables summarize the in vitro biological activity of representative pyrazole boronic acid derivatives and related pyrazole compounds across various therapeutic targets.

| Compound Class | Target | Specific Compound Example | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Pyrazole Derivatives | JAK1 | Compound 3f (4-amino-(1H)-pyrazole derivative) | 3.4 | In vitro protein kinase inhibition assay | [2][6] |

| JAK2 | Compound 3f (4-amino-(1H)-pyrazole derivative) | 2.2 | In vitro protein kinase inhibition assay | [2][6] | |

| JAK3 | Compound 3f (4-amino-(1H)-pyrazole derivative) | 3.5 | In vitro protein kinase inhibition assay | [2][6] | |

| Pyrazole-based Inhibitors | Akt1 | Compound 2 | 1.3 | Kinase Assay | [5] |

| Aurora A Kinase | Compound 6 | 160 | Kinase Assay | [5] | |

| Bcr-Abl Kinase | Compound 10 | 14.2 | Kinase Assay | [5] |

| Compound Class | Cancer Cell Line | Specific Compound Example | IC50 (µM) | Assay | Reference |

| Pyrazole-based chalcone | MCF-7 (Breast) | Compound 5o | 2.13 | MTT Assay | [7] |

| SiHa (Cervical) | Compound 5o | 4.34 | MTT Assay | [7] | |

| PC-3 (Prostate) | Compound 5o | 4.46 | MTT Assay | [7] | |

| Pyrazole Derivatives | HCT116 (Colon) | Compound 6 | 0.39 | Cell Proliferation Assay | [5] |

| MCF-7 (Breast) | Compound 6 | 0.46 | Cell Proliferation Assay | [5] | |

| Pyrazole-based lamellarin O analogues | HCT116 (Colon) | Varies | Low micromolar range | Cytotoxicity Assay | [8] |

| HT29 (Colon) | Varies | Low micromolar range | Cytotoxicity Assay | [8] | |

| SW480 (Colon) | Varies | Low micromolar range | Cytotoxicity Assay | [8] |

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-amino functionalized pyrazoles | Staphylococcus genus (MDR) | 32-64 | [5] |

| Mycobacterium tuberculosis | Moderate Activity | [5] |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of pyrazole boronic acids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole boronic acids.

Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester[2][9]

This protocol describes a common method for the synthesis of a pyrazole boronic acid pinacol ester, a versatile intermediate.

Materials:

-

1-Boc-4-iodopyrazole

-

Bis(pinacolato)diboron (B2Pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Petroleum ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), Pd(dppf)Cl2 (0.03 equivalents), and potassium acetate (3 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Deprotection: Dissolve the purified Boc-protected pyrazole boronic acid pinacol ester in a suitable solvent (e.g., dichloromethane). Add an acid (e.g., trifluoroacetic acid) and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction mixture, extract the product, and purify by recrystallization or column chromatography to yield the final pyrazole-4-boronic acid pinacol ester.

In Vitro JAK2 Kinase Inhibition Assay[8][10][11]

This protocol outlines a general procedure for determining the inhibitory activity of a compound against the JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer.

-

Reaction Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).

-

Enzyme and Substrate Addition: Prepare a solution of the JAK2 enzyme and the kinase substrate in the assay buffer. Add this mixture to each well.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for JAK2.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT Assay for Cell Viability[12][13][14][15][16]

This protocol describes the MTT assay, a colorimetric method to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Determination of Minimum Inhibitory Concentration (MIC)[1][7][17][18][19]

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37 °C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve the final desired inoculum concentration (approximately 5 x 10^5 CFU/mL).

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Pyrazole boronic acids represent a promising and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to their investigation in numerous therapeutic areas. The data and protocols presented in this guide highlight the significant potential of these molecules. As our understanding of their structure-activity relationships and mechanisms of action deepens, we can anticipate the development of novel and effective pyrazole boronic acid-based drugs to address unmet medical needs. The continued exploration of this chemical space is a vibrant and exciting frontier in the quest for new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Spectroscopic and Synthetic Overview of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for a proposed synthesis are provided, along with a workflow diagram for clarity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's properties and synthesis.

Introduction

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid is a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. Pyrazole-containing molecules are known to exhibit a wide range of biological activities, and boronic acids are versatile intermediates, notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This guide addresses the current lack of available spectroscopic data for this specific molecule by providing predicted data and a detailed synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. These predictions are derived from the known spectral properties of the pyrazole ring, the 3-methylbutyl group, and the boronic acid functional group found in analogous compounds.[3][4][5][6][7]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | s | 1H | H-5 (pyrazole ring) |

| ~7.7 - 7.9 | s | 1H | H-3 (pyrazole ring) |

| ~4.1 - 4.3 | t | 2H | -N-CH₂ -CH₂- |

| ~1.7 - 1.9 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~1.6 - 1.8 | q | 2H | -N-CH₂-CH₂ - |

| ~0.9 - 1.0 | d | 6H | -CH(CH₃ )₂ |

| ~4.5 - 6.0 (broad) | br s | 2H | B(OH )₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C-5 (pyrazole ring) |

| ~135 - 140 | C-3 (pyrazole ring) |

| ~105 - 110 | C-4 (pyrazole ring, C-B) |

| ~50 - 55 | -N-CH₂ -CH₂- |

| ~38 - 42 | -N-CH₂-CH₂ - |

| ~25 - 28 | -CH₂-CH (CH₃)₂ |

| ~22 - 24 | -CH(CH₃ )₂ |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 182.13 | [M]⁺ (Calculated for C₈H₁₅BN₂O₂) |

| 164.12 | [M - H₂O]⁺ |

| 125.09 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 95.06 | [C₄H₅N₂B(OH)₂]⁺ (Pyrazole boronic acid fragment) |

Fragmentation patterns are predictive and can be influenced by the ionization method.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad | O-H stretch (boronic acid, H-bonded) |

| ~3150 - 3100 | Weak | C-H stretch (aromatic, pyrazole) |

| ~2960 - 2870 | Medium | C-H stretch (aliphatic, 3-methylbutyl) |

| ~1600 - 1500 | Medium | C=N, C=C stretch (pyrazole ring) |

| ~1380 - 1320 | Strong | B-O stretch |

| ~1100 - 1000 | Strong | B-C stretch |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is the N-alkylation of a suitable pyrazole-4-boronic acid precursor.[8][9][10] The following protocol outlines this synthetic approach.

Synthesis of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid Pinacol Ester

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equivalent)[11]

-

1-Bromo-3-methylbutane (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromo-3-methylbutane to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Hydrolysis to 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Materials:

-

1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equivalent)

-

Aqueous Hydrochloric Acid (e.g., 2M HCl)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the pinacol ester in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Add an aqueous solution of a strong acid (e.g., 2M HCl).

-

Stir the biphasic mixture vigorously at room temperature for several hours or until deprotection is complete (monitored by TLC or LC-MS).

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. Further purification may be achieved by recrystallization if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target compound.

Caption: Proposed synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

Conclusion

This technical guide provides a foundational understanding of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid by presenting predicted spectroscopic data and a detailed synthetic protocol. While experimental data for this specific molecule is not currently available, the information herein, derived from analogous structures and established synthetic methodologies, offers a valuable starting point for researchers. The provided synthetic route is robust and relies on well-established chemical transformations, suggesting a high likelihood of success. This guide is intended to facilitate further research and application of this and related compounds in the fields of organic synthesis and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 4. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, focusing on its solubility and stability. Understanding these parameters is critical for the effective application of this compound in drug discovery and development, from initial screening and formulation to ensuring long-term viability. This document outlines standard experimental protocols for determining these characteristics and presents available data for related compounds to serve as a predictive framework.

Introduction to 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is a heterocyclic boronic acid derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The boronic acid functional group makes it a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and also allows for potential covalent interactions with biological targets. The 3-methylbutyl (isopentyl) substituent modulates the lipophilicity of the molecule, which can significantly influence its solubility, cell permeability, and pharmacokinetic properties.

Chemical Structure:

-

IUPAC Name: (1-(3-methylbutyl)-1H-pyrazol-4-yl)boronic acid

-

CAS Number: 847818-58-0

-

Molecular Formula: C₈H₁₅BN₂O₂

-

Molecular Weight: 182.03 g/mol

Solubility Profile

Boronic acids can exhibit amphiprotic behavior, and their solubility is often pH-dependent. The solubility of boronic acids can be enhanced by the addition of polyols like mannitol, which form more soluble boronate esters.

Predicted Solubility Characteristics:

-

Aqueous Solubility: Likely to be low, a common characteristic of many aryl and heterocyclic boronic acids. The isopentyl group will further decrease water solubility compared to the parent 1H-pyrazole-4-boronic acid.

-

Organic Solvents: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol. The pinacol ester of the parent 1H-pyrazole-4-boronic acid is reported to be soluble in DMSO, ethyl acetate, and methanol, but insoluble in water.[1][2]

Quantitative Solubility Data for a Structurally Related Compound (Phenylboronic Acid)

To provide a quantitative perspective, the following table summarizes the solubility of phenylboronic acid in various organic solvents. This data can serve as a useful, albeit approximate, guide for selecting solvent systems for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

| Solvent | Solubility (mole fraction at 25°C) |

| Chloroform | ~0.08 |

| 3-Pentanone | ~0.25 |

| Acetone | ~0.30 |

| Dipropyl ether | ~0.22 |

| Methylcyclohexane | <0.001 |

Data extrapolated from Leszczyński et al., J. Solut. Chem. (2020). Note: This data is for phenylboronic acid and should be used as an estimation only.

Stability Profile

The chemical stability of a drug candidate is paramount for its development, influencing its shelf-life, formulation, and potential degradation pathways. Boronic acids are known to be susceptible to several degradation pathways, primarily protodeboronation and oxidative degradation. Their stability is often influenced by pH, temperature, light, and the presence of oxidizing agents. Boronate esters, such as those formed with pinacol, are generally more stable than the corresponding boronic acids.

Key Stability Considerations for Boronic Acids:

-

Protodeboronation: This is a primary degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions.

-

Oxidative Degradation: Boronic acids can be oxidized, particularly in biological systems or in the presence of reactive oxygen species.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that is favored in non-aqueous environments.

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately determining the solubility and stability of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

4.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Methodology:

-

An excess amount of solid 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, various organic solvents).

-

The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

-

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Stability Testing (Stress Testing)

Stress testing is performed to understand the intrinsic stability of the molecule and to identify potential degradation products.

-

Methodology:

-

Solutions of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid are prepared in various media to assess hydrolytic stability (e.g., acidic, neutral, and basic aqueous solutions).

-

The solid compound and its solutions are exposed to a range of stress conditions as per ICH guidelines:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Humidity Stress: High relative humidity (e.g., 75% RH).

-

Photolytic Stress: Exposure to light (UV and visible).

-

Oxidative Stress: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

-

Samples are withdrawn at specified time points (e.g., 0, 6, 12, 24 hours, and longer for long-term stability).

-

The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

-

Workflow Diagram:

Caption: Workflow for Stability Stress Testing.

4.3. Recommended HPLC Method for Analysis

A validated stability-indicating RP-HPLC method is crucial for both solubility and stability studies. While a specific method for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid needs to be developed and validated, the following conditions can serve as a starting point, based on methods for related pyrazole and boronic acid compounds.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

Method development and validation according to ICH guidelines are mandatory for reliable results.

Conclusion

While specific experimental data for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid remains to be published, this guide provides a robust framework for its characterization. The solubility is predicted to be low in aqueous media but higher in polar organic solvents. The stability will likely be influenced by pH and oxidative conditions, a common trait for boronic acids. The provided experimental protocols for solubility and stability testing, along with a starting point for an analytical HPLC method, offer a clear path for researchers and drug development professionals to generate the necessary data for advancing this compound in their research and development pipelines.

References

An In-depth Technical Guide to the Safe Handling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its derivatives. Boronic acids are a versatile class of compounds widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1][2][3] Their relative stability to air and moisture compared to other organometallic reagents makes them valuable tools in drug discovery and development.[1] However, like all chemical reagents, they require careful handling to ensure laboratory safety.[1][4]

Physicochemical and Hazard Data

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties, as well as its potential hazards. The following tables summarize the available data for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its commonly used pinacol ester derivative.

Table 1: Physicochemical Properties

| Property | 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid | 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, pinacol ester |

| CAS Number | 847818-58-0 | 777063-41-9 |

| Molecular Formula | C8H15BN2O2 | C14H25BN2O2 |

| Molecular Weight | 182.03 g/mol | 264.17 g/mol |

| Appearance | Solid[5] | Solid |

| Boiling Point | 342.1±34.0 °C (Predicted)[5] | Data not available |

| Density | 1.09±0.1 g/cm3 (Predicted)[5] | Data not available |

| pKa | 7.76±0.10 (Predicted)[5] | Data not available |

| Storage Temperature | 2-8°C[5] | Data not available |

Table 2: Hazard Identification and Classification

| Hazard Information | 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid | 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, pinacol ester |

| GHS Pictograms | Data not available | GHS07 (Exclamation Mark) |

| Signal Word | Data not available | Warning |

| Hazard Statements | Data not available | H302 (Harmful if swallowed) |

| Hazard Classifications | Data not available | Acute Toxicity, Oral (Category 4) |

| General Boronic Acid Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][6][7][8] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][6][7][8] |

Safe Handling and Personal Protective Equipment (PPE)

While many boronic acids are considered less hazardous than other organometallic reagents, they still require careful handling in a controlled laboratory environment.[1] The following workflow outlines the key steps for safely handling 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. labinsights.nl [labinsights.nl]

- 3. boronmolecular.com [boronmolecular.com]

- 4. benchchem.com [benchchem.com]

- 5. 847818-58-0 CAS MSDS (1-(3-METHYLBUTYL)-1H-PYRAZOLE-4-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Substituted Pyrazole-4-Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of substituted pyrazole-4-boronic acids, focusing on their synthesis, characterization, and application as pivotal building blocks in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction

Substituted pyrazoles are a cornerstone of medicinal chemistry, recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds.[1] The introduction of a boronic acid or a corresponding boronate ester moiety at the 4-position of the pyrazole ring provides a versatile functional handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][3] This synthetic strategy has been instrumental in the development of numerous kinase inhibitors, including approved drugs and clinical candidates targeting key signaling pathways implicated in cancer and inflammatory diseases.[4][5] This guide will delve into the synthesis of these valuable reagents, their application in the preparation of potent kinase inhibitors, and the structure-activity relationships (SAR) that govern their efficacy.

Synthesis of Substituted Pyrazole-4-Boronic Acids and Their Pinacol Esters

The synthesis of pyrazole-4-boronic acids and their more stable pinacol esters typically begins with a pre-functionalized pyrazole ring. A common and effective method involves the reaction of a 4-halopyrazole with a boron source.

General Experimental Protocol: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester from 1-Boc-4-halopyrazole

A widely used procedure involves a palladium-catalyzed borylation of a protected 4-halopyrazole.[6]

Step 1: Borylation of 1-Boc-4-halopyrazole

-

To a solution of 1-Boc-4-halopyrazole (e.g., 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole) in a suitable solvent (e.g., dioxane, toluene), add pinacol diboron (B₂pin₂).[6]

-

Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a weak base, for instance, potassium acetate (KOAc) or potassium carbonate (K₂CO₃).[6][7]

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Step 2: Deprotection

-

Heat the purified 1-Boc-4-pyrazole pinacol borate to a molten state (typically between 140-180 °C) until no further gas evolution is observed.[6]

-

Cool the residue to room temperature.

-

Add petroleum ether and stir to form a slurry.

-

Filter the solid and dry under vacuum to obtain the pure pyrazole-4-boronic acid pinacol ester.[6]

Application in the Synthesis of Kinase Inhibitors

Substituted pyrazole-4-boronic acids are invaluable precursors for synthesizing a variety of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of a C-C bond between the pyrazole-4-yl moiety and an aryl or heteroaryl halide, a common structural motif in many kinase inhibitors.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a pyrazole-4-boronic acid pinacol ester with an aryl or heteroaryl halide.[7][8]

-

In a reaction vessel, combine the substituted pyrazole-4-boronic acid pinacol ester (1.0-1.5 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, and a base, typically an aqueous solution of Na₂CO₃ or K₃PO₄.[7][8][9]

-

Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.[7][8]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Heat the reaction mixture to a temperature ranging from 60 to 100 °C and stir for several hours (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[7][8]

-

After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Quantitative Data and Structure-Activity Relationships (SAR)

The versatility of the pyrazole-4-boronic acid scaffold allows for systematic modifications to explore the SAR of the final kinase inhibitors. The following tables summarize key quantitative data for the synthesis and biological activity of selected pyrazole-based inhibitors.

Table 1: Synthesis of Substituted Pyrazoles via Suzuki-Miyaura Coupling

| Pyrazole Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [7] |

| 4-Iodo-1H-pyrazole | 1-Boc-piperidine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 80 | 75 | [10] |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 5-Bromo-2-chloro-3-fluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 88 | [11] |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 92 | [9] |

| 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [12] |

Table 2: Biological Activity of Pyrazole-Based Kinase Inhibitors

| Target Kinase | Pyrazole-based Inhibitor | IC₅₀ (nM) | Cell Line | Reference |

| c-Met/ALK | Crizotinib | c-Met: 8, ALK: 20 | Various | [4] |

| MEK1/2 | Trametinib | MEK1: 0.92, MEK2: 1.8 | A375 | [13] |

| p38 MAP Kinase | SC-806 | 13 | U937 | [14] |

| JAK1/2 | Ruxolitinib | JAK1: 3.3, JAK2: 2.8 | Ba/F3-EpoR | [5] |

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Substituted pyrazole-4-boronic acids are key precursors for inhibitors targeting critical signaling pathways in cancer and inflammation.

The c-Met/ALK Signaling Pathway

Crizotinib, synthesized using a pyrazole boronic acid derivative, is a potent inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[4][15] These receptor tyrosine kinases, when aberrantly activated, drive cell proliferation, survival, and metastasis in various cancers.

The MAPK/ERK Signaling Pathway

Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are downstream kinases in the MAPK/ERK pathway.[13] While not directly synthesized from a pyrazole-4-boronic acid, its synthesis involves a boronato-pinacol precursor, highlighting the utility of boronic acid chemistry in targeting this pathway.[16]

Spectroscopic Data

The characterization of substituted pyrazole-4-boronic acids and their esters is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

Table 3: NMR Data for Selected Pyrazole-4-Boronic Acid Derivatives (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1H-Pyrazole-4-boronic acid | 7.91 (s, 2H), 5.78 (br s, 1H) | Not readily available | [17] |